tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(bis(3-aminopropyl)amino)ethylamine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N,N-bis(3-aminopropyl)carbamate: Similar in structure but with different functional groups.
N-Boc-ethanolamine: Another carbamate compound with different applications.
N-Boc-1,3-propanediamine: Used in similar synthetic applications.
Uniqueness
tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-[bis(3-aminopropyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N4O2/c1-13(2,3)19-12(18)16-8-11-17(9-4-6-14)10-5-7-15/h4-11,14-15H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWREYGNBOOQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCCN)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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